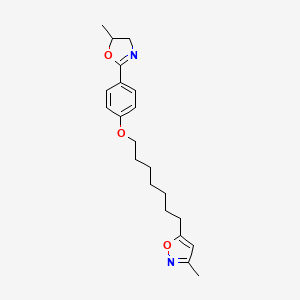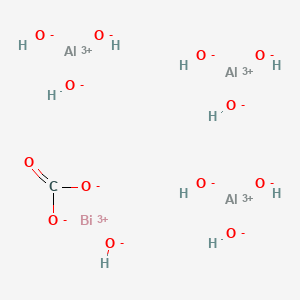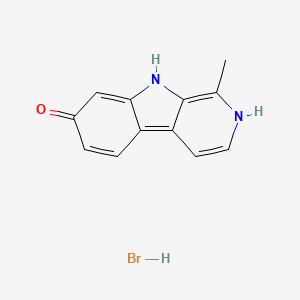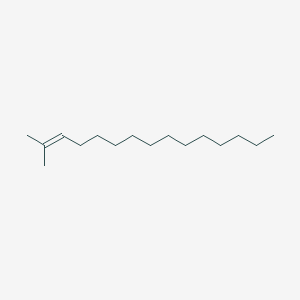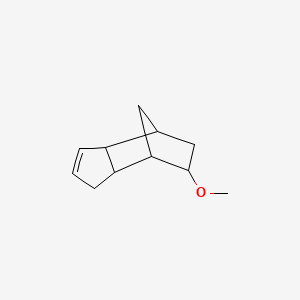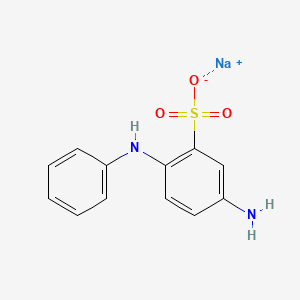
Sodium 5-amino-2-anilinobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-amino-2-anilinobenzenesulphonate is a chemical compound with the molecular formula C12H11N2NaO3S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes, making it a valuable substance in the realm of chemistry and beyond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-amino-2-anilinobenzenesulphonate typically involves the reaction of 5-amino-2-anilinobenzenesulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide while maintaining a specific temperature and pH level .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants. The process is optimized for efficiency and yield, often involving continuous stirring and precise control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-amino-2-anilinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to produce amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various sulfonic acids, amines, and substituted derivatives, which have applications in different chemical processes and industries .
Applications De Recherche Scientifique
Sodium 5-amino-2-anilinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a marker in various biological experiments.
Medicine: Research has explored its potential in drug development and as a component in pharmaceutical formulations.
Industry: It is employed in the manufacture of specialty chemicals and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of Sodium 5-amino-2-anilinobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on target molecules, altering their activity and leading to various physiological outcomes .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid derivatives: These compounds share similar structural features and chemical properties.
Aminobenzoic acids: Compounds like para-aminobenzoic acid have comparable functional groups and reactivity
Uniqueness: Sodium 5-amino-2-anilinobenzenesulphonate stands out due to its specific combination of amino and sulfonate groups, which confer unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
40306-23-8 |
|---|---|
Formule moléculaire |
C12H11N2NaO3S |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
sodium;5-amino-2-anilinobenzenesulfonate |
InChI |
InChI=1S/C12H12N2O3S.Na/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;/h1-8,14H,13H2,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
NTQLJKGMHZNLIV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


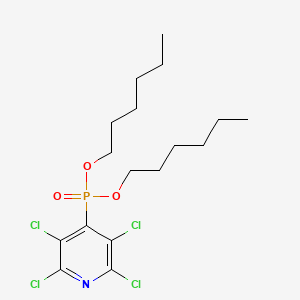
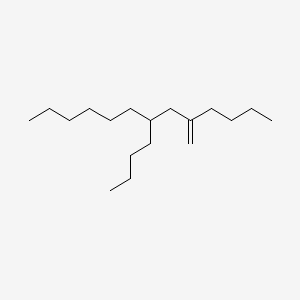

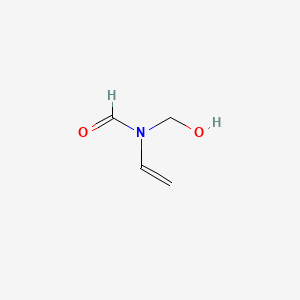
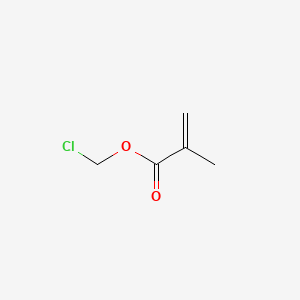
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
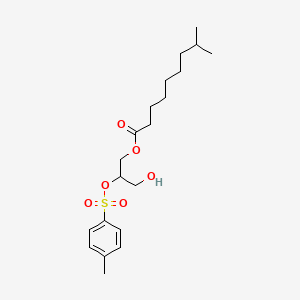
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
